molecular formula C10H13ClO B3039859 4-Chloro-2-methyl-1-(propan-2-yloxy)benzene CAS No. 1369890-32-3

4-Chloro-2-methyl-1-(propan-2-yloxy)benzene

Cat. No.: B3039859
CAS No.: 1369890-32-3
M. Wt: 184.66 g/mol
InChI Key: WTWVNXIDAJYLJQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(propan-2-yloxy)benzene (IUPAC name) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

  • Chlorine at the para position (C4),
  • Methyl group at the ortho position (C2),
  • Isopropoxy group (propan-2-yloxy) at the para position relative to chlorine (C1).

However, direct experimental data on this compound are scarce in the provided evidence. The following analysis compares its inferred properties with structurally similar compounds documented in the literature.

Properties

IUPAC Name

4-chloro-2-methyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWVNXIDAJYLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(propan-2-yloxy)benzene can be achieved through several methods, including:

    Williamson Ether Synthesis: This method involves the reaction of 4-chloro-2-methylphenol with isopropyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether.

    Suzuki-Miyaura Coupling: This method involves the coupling of 4-chloro-2-methylphenylboronic acid with isopropyl bromide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Williamson Ether Synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methyl-1-(propan-2-yloxy)benzene.

    Oxidation: 4-Chloro-2-methyl-1-(propan-2-yloxy)benzoic acid.

    Reduction: 4-Chloro-2-methyl-1-(propan-2-yloxy)cyclohexane.

Scientific Research Applications

4-Chloro-2-methyl-1-(propan-2-yloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compounds below share structural similarities, such as chloro-substituted benzene rings with alkyl or alkoxy substituents, allowing for comparative analysis:

Compound Name CAS No. Substituents Molecular Formula Key Properties
4-Chloro-2-methyl-1-(trifluoromethyl)benzene 13630-22-3 Cl (C4), CH₃ (C2), CF₃ (C1) C₈H₆ClF₃ High electron-withdrawing effect from CF₃; used in agrochemicals .
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene 23063-65-2 Cl (C4), methallyl (C1) C₁₀H₁₁Cl Allylic substituent enhances reactivity in polymerization or Diels-Alder reactions .
1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene 4039-86-5 Cl (C4), propargyloxymethyl (C1) C₁₀H₉ClO Propargyl group enables click chemistry applications; moderate thermal stability .
1-Chloro-4-(prop-2-en-1-yloxy)benzene N/A Cl (C4), allyloxy (C1) C₉H₉ClO Allyloxy group increases electrophilicity; potential precursor for cross-coupling .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The trifluoromethyl group in 13630-22-3 strongly withdraws electrons, reducing aromatic ring reactivity toward electrophilic substitution compared to the target compound’s isopropoxy group, which donates electrons via resonance .
    • Methallyl and propargyl substituents (CAS 23063-65-2 and 4039-86-5) introduce steric bulk and π-system conjugation, altering reaction pathways (e.g., favoring radical or cycloaddition reactions) .

Biological Activity

4-Chloro-2-methyl-1-(propan-2-yloxy)benzene, also known as a chloro-substituted aromatic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.67 g/mol
  • Structure : The compound features a chloro group and a propan-2-yloxy substituent on a benzene ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound's structure allows it to bind selectively to these targets, modulating their activity and leading to diverse biological effects. The specific pathways involved depend on the context of its application in research or therapeutic settings.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of related structures demonstrated moderate to potent inhibitory effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure–activity relationship (SAR) studies indicated that modifications in the aromatic ring could enhance biological efficacy .

Study 1: Antitumor Evaluation

In a study evaluating the antitumor properties of various compounds, derivatives of this compound were tested for their inhibitory effects on cancer cell proliferation. The results indicated that certain modifications led to improved IC50 values compared to known standards like Golvatinib. For example:

CompoundIC50 (A549)IC50 (HeLa)IC50 (MCF-7)
B263.22 μM4.33 μM5.82 μM
Golvatinib8.14 μM15.17 μM16.91 μM

These findings suggest that structural modifications can significantly impact the biological activity of related compounds .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of lysosomal phospholipase A2 (LPLA2), where various small molecules were screened for their ability to inhibit this enzyme. Although direct data for this compound were not provided, the screening methodology highlights the potential for similar compounds to exhibit enzyme inhibitory properties relevant in pharmacological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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